molecular formula C22H17ClN4O6S2 B2808664 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 896007-91-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B2808664
CAS RN: 896007-91-3
M. Wt: 532.97
InChI Key: KZPYMNMQRFESET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C22H17ClN4O6S2 and its molecular weight is 532.97. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lithiation of Heteroaromatic Compounds : A study by Micetich (1970) on the lithiation of various methyl substituted isoxazoles, isothiazoles, and thiadiazoles highlighted the reactions such as lateral lithiation, ring cleavage, and addition of butyllithium to the ring. This research is relevant as it deals with chemical reactions involving isoxazoles and thiadiazoles, which are part of the compound , indicating potential synthetic pathways or functional modifications that could be applied (Micetich, 1970).

Synthesis and Structure of Copper(II), Cobalt(II), and Nickel(II) Complexes : Myannik et al. (2018) synthesized novel organic ligands and their metal complexes, including structures similar to the compound of interest. This study illustrates the potential for creating metal complexes with heterocyclic compounds, which could have implications for catalysis, material science, or pharmaceutical applications (Myannik et al., 2018).

Antimicrobial Activity of Triazolo-Thiadiazoles : Reddy et al. (2010) synthesized a series of triazolo-thiadiazoles with significant antimicrobial activity. This finding underscores the potential for the compound to be explored for antimicrobial properties, given its structural similarity to the compounds studied (Reddy et al., 2010).

Fungicidal Activity of Oxadiazoles and Thiadiazoles : A study by Chen et al. (2000) on oxadiazole and thiadiazole derivatives demonstrated fungicidal activity against rice sheath blight. This suggests a potential agricultural application for similar compounds in protecting crops from fungal diseases (Chen et al., 2000).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O6S2/c1-3-17(29)24-21-25-26-22(35-21)34-10-12-8-15(28)16(9-31-12)32-20(30)18-11(2)33-27-19(18)13-6-4-5-7-14(13)23/h4-9H,3,10H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPYMNMQRFESET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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